

Application Notes and Protocols: CGP-74514

Stability and Storage

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Compound of Interest

Compound Name: CGP-74514

Cat. No.: B1663164

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Introduction

CGP-74514 is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), with a reported IC₅₀ value of 25 nM[1][2]. It functions by inhibiting the CDK1/cyclin B complex, which leads to cell cycle arrest at the G2/M phase and the induction of apoptosis[2]. Research has also shown that **CGP-74514** can reduce Akt phosphorylation and promote mitochondrial damage in cancer cells[1]. While initially identified as a selective CDK1 inhibitor, some evidence suggests it may act as a pan-CDK inhibitor[3]. Given its role in fundamental cellular processes, understanding its stability and proper storage is critical for ensuring experimental reproducibility and the integrity of research data.

This document provides detailed guidelines on the stability and storage of **CGP-74514** in both solid and solution forms. It includes recommended protocols for handling, solution preparation, and a general framework for stability assessment.

Chemical and Physical Properties

A summary of the key properties of **CGP-74514** is presented below. Note that the compound is often supplied as a dihydrochloride salt, which affects its molecular weight and solubility.

Property	Value	Citations
Chemical Name	rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine	[1]
Molecular Formula	C19H24ClN7 (Free Base) / C19H24ClN7·2HCl (Dihydrochloride)	[4]
Molecular Weight	385.89 g/mol (Free Base) / 458.82 g/mol (Dihydrochloride)	[1][4]
Purity	≥98% (as determined by HPLC)	[1]

Stability and Storage Conditions

Proper storage is essential to prevent degradation and maintain the biological activity of **CGP-74514**. The following tables summarize the recommended conditions for the solid compound and prepared solutions based on manufacturer guidelines.

Solid Form Storage

The lyophilized powder is the most stable form of the compound.

Parameter	Recommendation	Citations
Temperature	Desiccate at Room Temperature or Store at -20°C.	[1][5]
Duration	Up to 6 months.	[6]
Container	Keep vial tightly sealed.	[6]
Shipping	Generally stable for ambient temperature shipping.	[4]

Solution Storage

Solutions of **CGP-74514** are less stable than the solid form. It is highly recommended to prepare fresh solutions for each experiment.

Parameter	Recommendation	Citations
General Guideline	Prepare and use solutions on the same day whenever possible.	[4][6]
Short-Term Storage	Store as aliquots in tightly sealed vials at -20°C for up to one month.	[4][5][6]
Long-Term Storage	For storage longer than one month, store aliquots at -80°C for up to six months.	[5]
Freeze/Thaw Cycles	Avoid repeated freezing and thawing to prevent degradation.	[5]
Pre-Use Check	Before use, equilibrate the solution to room temperature and visually inspect to ensure no precipitate has formed.	[4]

Protocols

Protocol for Stock Solution Preparation

This protocol is based on the solubility data for **CGP-74514** dihydrochloride (MW: 458.82 g/mol).

Materials:

- **CGP-74514** dihydrochloride powder
- Dimethyl sulfoxide (DMSO) or sterile water

- Sterile, tightly sealed vials (e.g., cryovials)
- Vortex mixer and/or sonicator

Procedure:

- Before opening, allow the vial of solid **CGP-74514** to equilibrate to room temperature for at least 60 minutes[6].
- Calculate the required volume of solvent to achieve the desired stock concentration.
 - For a 100 mM stock in DMSO: Add 21.8 μ L of DMSO for every 10 mg of **CGP-74514** dihydrochloride.
 - For a 50 mM stock in water: Add 43.6 μ L of water for every 10 mg of **CGP-74514** dihydrochloride.
- Add the calculated volume of the appropriate solvent (DMSO or water) to the vial containing the compound.
- Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
- If solubility is an issue, gently warm the solution to 37°C and oscillate in an ultrasonic bath for a short period[5].
- Once dissolved, dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.
- Store the aliquots according to the guidelines in Table 3.2.

General Protocol for Stability Assessment

While specific degradation pathways for **CGP-74514** are not detailed in the literature, a general protocol for assessing the stability of a small molecule inhibitor can be established. This involves subjecting the compound to stress conditions and analyzing its purity over time using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).

Objective: To determine the rate of degradation of **CGP-74514** under various storage and stress conditions.

Materials:

- **CGP-74514** stock solution (e.g., 10 mM in DMSO)
- Appropriate buffers for pH stress testing (e.g., pH 4, 7, 9)
- Hydrogen peroxide (for oxidative stress)
- Calibrated incubators/ovens and photostability chamber
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/PDA)

Procedure:

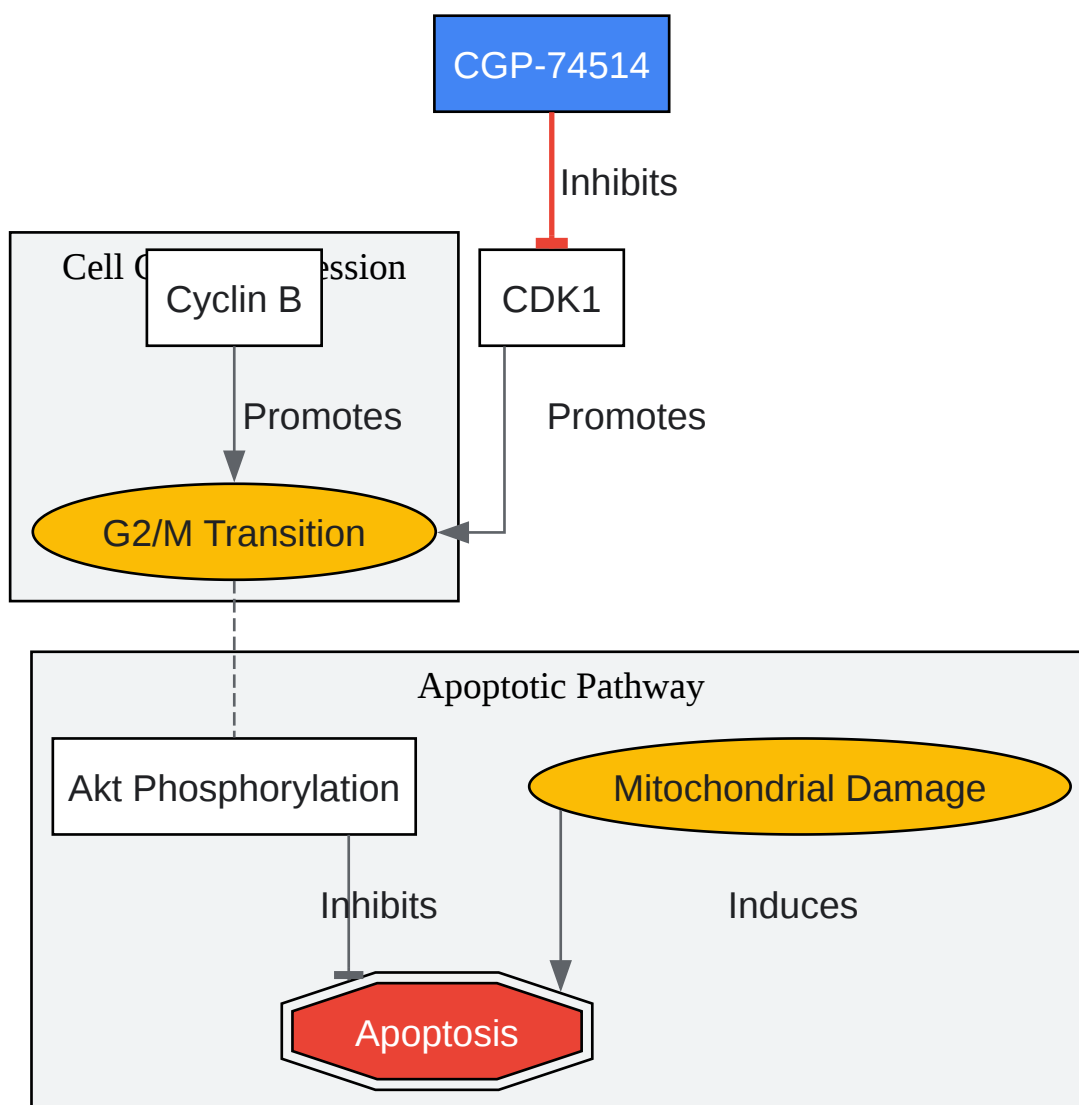
- Sample Preparation: Prepare multiple aliquots of **CGP-74514** in the desired solvent or formulation.
- Timepoint Zero (T=0) Analysis: Immediately analyze one aliquot using a validated HPLC method to determine the initial purity and concentration. This serves as the baseline.
- Stress Conditions: Store the remaining aliquots under a variety of conditions[7][8]:
 - Recommended Storage: -20°C and 4°C.
 - Accelerated Thermal Stress: 25°C, 40°C, and 60°C.
 - Photostability: Expose to light according to ICH Q1B guidelines.
 - pH Stress: Dilute the stock solution in buffers of varying pH.
 - Oxidative Stress: Add a low concentration of H₂O₂.
- Timepoint Analysis: At predefined intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve aliquots from each storage condition.

- **HPLC Analysis:** Analyze each sample using the HPLC method. Quantify the peak area of the parent **CGP-74514** compound and any new peaks that appear, which represent degradation products[9].
- **Data Evaluation:** Calculate the percentage of **CGP-74514** remaining at each time point relative to the T=0 sample. A significant change is typically defined as a >5% loss of the parent compound. Plot the percentage of intact **CGP-74514** against time for each condition to establish a stability profile.

Visualizations

Signaling Pathway of CGP-74514

CGP-74514 primarily targets the CDK1/Cyclin B complex, a key regulator of the G2/M cell cycle transition. Its inhibitory action leads to downstream effects including the modulation of the Akt pathway and induction of mitochondrial damage, ultimately resulting in apoptosis.

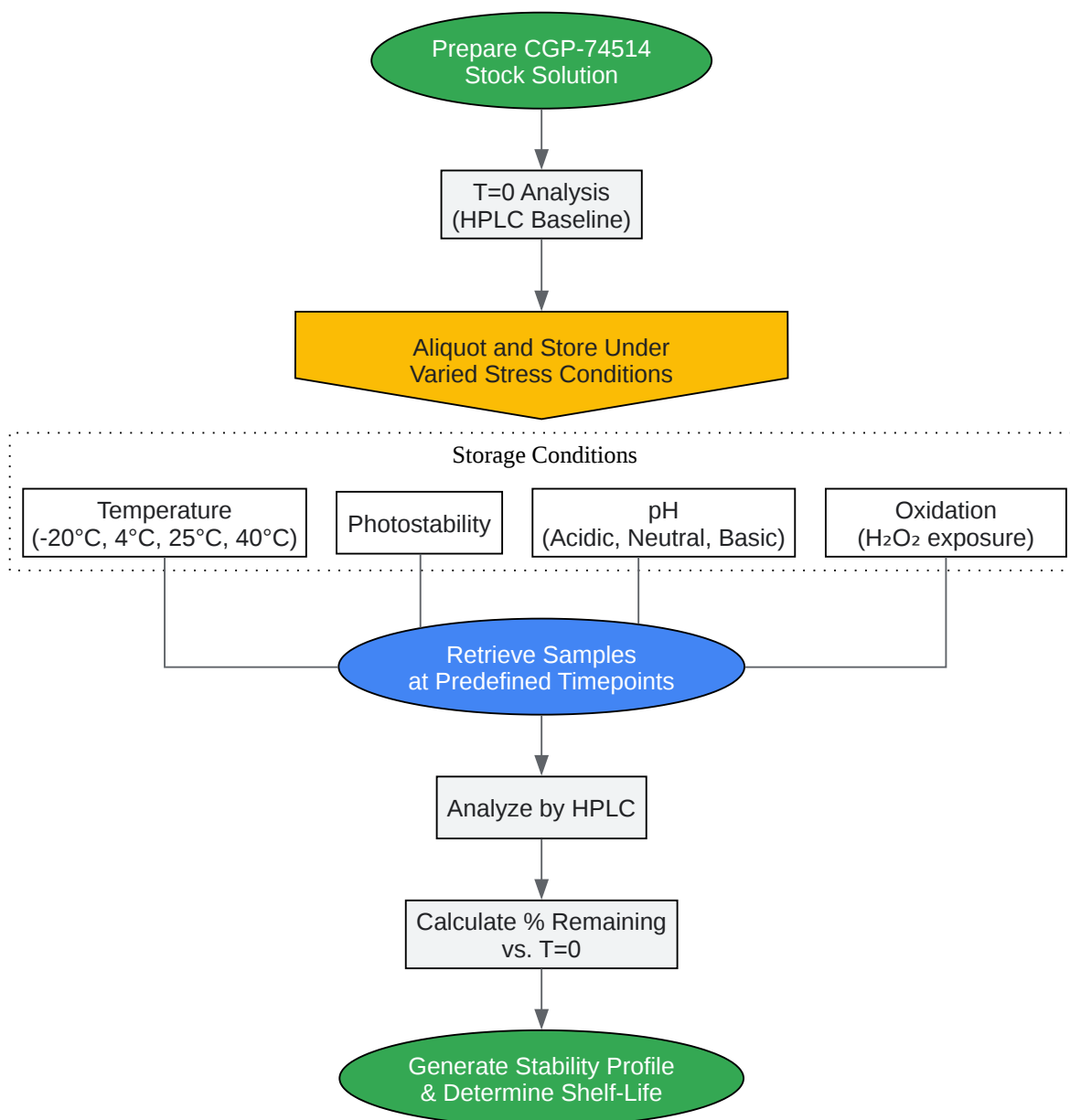


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Caption: Simplified signaling pathway for **CGP-74514** action.

Experimental Workflow for Stability Testing

The following diagram outlines the logical flow for a comprehensive stability assessment study, from initial sample preparation to final data analysis.



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Caption: General workflow for a small molecule stability study.

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